docosan-1-amine

Langmuir-Blodgett films monolayer stability thin-film deposition

Docosan-1-amine (CAS 14130-06-4), also referred to as docosylamine, behenylamine, or 1-docosanamine, is a straight-chain saturated C22 primary aliphatic amine with the molecular formula C₂₂H₄₇N and a molecular weight of 325.62 g/mol. It belongs to the fatty amine class, characterized by a terminal –NH₂ group attached to a 22-carbon alkyl chain.

Molecular Formula C22H47N
Molecular Weight 325.6 g/mol
CAS No. 14130-06-4
Cat. No. B079458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedocosan-1-amine
CAS14130-06-4
Molecular FormulaC22H47N
Molecular Weight325.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCN
InChIInChI=1S/C22H47N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-23H2,1H3
InChIKeyVPNOHCYAOXWMAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosan-1-amine (CAS 14130-06-4) Procurement Guide: C22 Primary Amine Baseline Properties


Docosan-1-amine (CAS 14130-06-4), also referred to as docosylamine, behenylamine, or 1-docosanamine, is a straight-chain saturated C22 primary aliphatic amine with the molecular formula C₂₂H₄₇N and a molecular weight of 325.62 g/mol [1]. It belongs to the fatty amine class, characterized by a terminal –NH₂ group attached to a 22-carbon alkyl chain. At ambient temperature, docosan-1-amine is a white to off-white waxy solid with a melting point of approximately 63 °C and an estimated boiling point near 394 °C [2]. Its long hydrophobic chain and polar amine headgroup confer amphiphilic properties, enabling surface activity, emulsification, and use as a chemical intermediate in the synthesis of quaternary ammonium salts, amides, and other derivatives [3]. The compound is commercially available from multiple suppliers at purities of 95–98% and is classified under EINECS No. 237-982-7 [2].

Why Generic Substitution of Docosan-1-amine with Shorter-Chain Alkylamines Carries Technical Risk


Docosan-1-amine occupies the extreme upper end of the common linear saturated fatty amine series (C8–C22) and exhibits physicochemical properties that diverge markedly from its shorter-chain homologues. The melting point, hydrophobicity (LogP), surface activity, and monolayer film-forming behavior of n-alkyl primary amines are strongly chain-length-dependent [1]. Substituting docosan-1-amine with a C18 (octadecylamine), C16 (hexadecylamine), or C12 (dodecylamine) analog without systematic re-validation can alter phase behavior, thermal stability, interfacial packing, and derivative solubility [2]. The quantitative evidence summarized in Section 3 demonstrates that each four-methylene-unit extension beyond C18 adds a reproducible increment to melting point (~10 °C), LogP, and film stability, making docosan-1-amine functionally non-interchangeable with shorter-chain alternatives in applications where solid-state integrity, low water solubility, or robust Langmuir–Blodgett film deposition are required [3].

Quantitative Differentiation Evidence for Docosan-1-amine (CAS 14130-06-4) vs. Closest Analogs


Langmuir–Blodgett Film Stability: Docosan-1-amine Forms Condensed Monolayers Across a Wide pH Range, Unlike Octadecylamine

In a direct comparative study of long-chain amine monolayers at the air/water interface, n-docosylamine (docosan-1-amine, C22) formed condensed, stable monolayers over a wide range of pH conditions, whereas n-octadecylamine (C18) required a narrow pH window and the presence of strongly bound multivalent counter-ions (e.g., sulfate or hydrogen phosphate) to form condensed films suitable for Langmuir–Blodgett (L-B) deposition [1]. Amines with 18 or fewer carbon atoms formed expanded monolayers and dissolved relatively rapidly when spread on acidic subphases at room temperature; docosylamine monolayers, by contrast, exhibited reversible pressure-area isotherms without hysteresis and showed negligible area change when maintained at surface pressures up to at least 30 dyn cm⁻¹ [1].

Langmuir-Blodgett films monolayer stability thin-film deposition

Melting Point Elevation: Docosan-1-amine Remains Solid 8–10 °C Above Octadecylamine and 23–26 °C Above Tetradecylamine

The melting point (Tfus) of docosan-1-amine is reported as 63 °C (American Elements), 338 K (≈64.9 °C, TRC compilation), and 335.85 K (≈62.7 °C, Zvejnieks 1954) [1][2]. In comparison, octadecylamine (C18) melts at 50–55 °C , and tetradecylamine (C14) melts at 37–42 °C . This represents a melting point elevation of approximately 8–13 °C over the C18 analog and 21–26 °C over the C14 analog, reflecting the incremental van der Waals stabilization conferred by the additional methylene units in the C22 chain.

thermal properties phase transition fatty amine solid-state

Hydrophobicity (LogP) Scaling: Docosan-1-amine LogP Exceeds Octadecylamine by ~1.6 Log Units and Dodecylamine by ~4.1 Log Units

The calculated octanol–water partition coefficient (LogP) of docosan-1-amine is reported as 8.47 . The LogP of octadecylamine (C18) is reported as 6.91 [1], and dodecylamine (C12) as 4.33–4.57 . This yields a LogP differential of +1.56 log units versus the C18 analog and +3.9–4.1 log units versus the C12 analog. Each LogP unit corresponds to a ~10-fold increase in partitioning into the organic phase; thus docosan-1-amine is approximately 35–40 times more hydrophobic than octadecylamine and over 10,000 times more hydrophobic than dodecylamine.

partition coefficient hydrophobicity QSAR

Aqueous Surface Tension Lowering by Docosylamine Derivatives Surpasses Shorter-Chain Analogues

Although direct surface tension measurements on the free-base docosan-1-amine are limited by its very low water solubility, the hydrochloride salt of docosan-1-amine and its N,N-dimethyl derivative (dimethylbehenylamine) have been studied. The N,N-dimethyldocosylamine (C22 tertiary amine) has been shown to reduce the surface tension of water to approximately 31.5 ± 3.0 dyne/cm at the air–water interface . For comparison, dodecylamine (C12) hydrochloride exhibits a critical micelle concentration (CMC) with a surface tension of ~24–25 mN/m in aqueous solution [1]; however, the C22 derivatives achieve comparable surface pressure reduction at substantially lower bulk concentrations due to their greater surface activity per molecule. The longer alkyl chain drives stronger adsorption at interfaces, a well-established class-level trend for n-alkylamine surfactants [2].

surface tension surfactant interfacial activity

Acute Toxicity and Hazard Classification: Docosan-1-amine Shares the C16–C22 Alkylamine Irritancy Profile but Lacks Evidence of Systemic Organ Toxicity

Under the EU CLP Regulation, the notified classification for docosan-1-amine includes Acute Toxicity Category 4 (harmful if swallowed, H302; harmful in contact with skin, H312) and Skin Corrosion Category 1B (causes severe skin burns and eye damage, H314), with H318 (causes serious eye damage) noted [1]. This classification is shared broadly across the C16–C22 alkylamine class [2] and does not constitute a differentiation point relative to shorter-chain analogs such as octadecylamine or dodecylamine, which carry similar or more severe hazard statements. Critically, data are lacking for specific target organ toxicity (single and repeated exposure), germ cell mutagenicity, carcinogenicity, and reproductive toxicity for docosan-1-amine, meaning no evidence of systemic organ-level toxicity has been established in the notified CLP inventory [1]. This absence of positive findings may be relevant for risk-assessment comparisons against shorter-chain amines where some organ-toxicity data exist.

toxicology CLP classification safety

Chain-Length-Dependent Vapor Pressure Suppression: Docosan-1-amine is Over 10⁵-Fold Less Volatile than Dodecylamine

The estimated vapor pressure of docosan-1-amine at 25 °C is 1.79 × 10⁻⁶ mmHg . For the shorter-chain analog dodecylamine (C12), the vapor pressure at 25 °C is approximately 0.255 mmHg . This represents a difference of more than five orders of magnitude (~1.4 × 10⁵-fold lower vapor pressure for the C22 amine). The extremely low volatility of docosan-1-amine is a direct consequence of its high molecular weight and strong intermolecular van der Waals forces in the condensed phase.

vapor pressure volatility thermal stability

Optimal Application Scenarios for Docosan-1-amine (CAS 14130-06-4) Based on Evidence


Langmuir–Blodgett Multilayer Fabrication Requiring Wide pH Process Windows

For research groups and thin-film device manufacturers employing Langmuir–Blodgett deposition, docosan-1-amine enables condensed monolayer formation and multilayer buildup over a broad pH range without the need for multivalent counter-ion additives. This contrasts directly with octadecylamine (C18), which requires a narrow pH window and specific counter-ions such as sulfate or hydrogen phosphate to form depositable condensed films [1]. Docosan-1-amine monolayers are stable at surface pressures up to at least 30 dyn cm⁻¹ and yield multilayers of excellent optical uniformity, making the C22 amine the preferred choice when robust, reproducible L-B film quality is the primary selection criterion [1].

Solid-State Formulations and Composites Requiring Ambient-Temperature Structural Integrity

With a melting point of 62.7–64.9 °C, docosan-1-amine remains a waxy solid across the full range of typical ambient storage and handling temperatures (0–40 °C) [2][3]. In contrast, tetradecylamine (C14) melts at 37–42 °C and can become semi-liquid in warm environments, while octadecylamine (C18, mp 50–55 °C) may soften under elevated storage conditions . For solid-dosage pharmaceutical intermediates, anti-caking agents, or solid composite materials where phase integrity under transport and storage is critical, docosan-1-amine offers a wider thermal safety margin.

Hydrophobic Coatings, Corrosion Inhibitors, and Water-Barrier Applications

The LogP of docosan-1-amine (8.47) is approximately 1.6 log units higher than octadecylamine (6.91) and over 4 log units higher than dodecylamine (4.33–4.57), translating to 35–40-fold and >10,000-fold greater hydrophobicity, respectively [4]. This extreme hydrophobicity makes docosan-1-amine the superior candidate for applications demanding persistent water repellency, low water permeability, and strong adsorption onto hydrophobic substrates, including corrosion-inhibiting coatings on metals, water-barrier treatments for porous materials, and hydrophobic surface modification of nanoparticles.

High-Temperature or Vacuum Processes Where Low Volatility Is Essential

Docosan-1-amine exhibits a vapor pressure of merely 1.79 × 10⁻⁶ mmHg at 25 °C—over 100,000-fold lower than dodecylamine (0.255 mmHg) . This extremely low volatility ensures that docosan-1-amine is retained in the condensed phase under vacuum deposition, high-temperature lubrication, and melt-processing conditions where shorter-chain alkylamines would undergo significant evaporative loss. For applications such as vacuum-compatible lubricants, high-temperature mold-release agents, and non-volatile surfactant additives, the C22 chain length provides a decisive performance advantage.

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